N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Descripción
BenchChem offers high-quality N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-8-15(12(2)25-11)18(22)19-9-17-20-16(21-26-17)10-24-14-6-4-13(23-3)5-7-14/h4-8H,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLFANYCOZLPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving (i) condensation of 4-methoxyphenoxyacetic acid with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by (ii) alkylation of the oxadiazole nitrogen using 2,5-dimethylfuran-3-carboxamide derivatives. Catalytic systems like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous DMF improve coupling efficiency .
- Key Challenges : Purification of intermediates (e.g., via column chromatography) and minimizing side reactions (e.g., oxadiazole ring degradation under acidic conditions). Yields can be optimized by controlling reaction temperature (40–60°C) and solvent polarity .
Q. How can the structural integrity of this compound be confirmed during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify substitution patterns on the oxadiazole and furan rings. Key signals include methoxy protons (~3.8 ppm) and furan methyl groups (~2.2–2.5 ppm) .
- HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography (if crystalline): Resolves ambiguities in stereochemistry or regiochemistry .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Key Properties :
- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility (<0.1 mg/mL at pH 7.4); use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .
- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions due to the oxadiazole ring. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to screen against kinases or GPCRs (common targets for oxadiazole derivatives). Focus on binding affinity (ΔG < –8 kcal/mol) and pose validation via RMSD clustering .
- MD Simulations : Assess target-ligand complex stability over 100 ns trajectories (e.g., using GROMACS). Monitor hydrogen bonding with catalytic residues .
- Experimental Validation :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) to purified protein targets .
- Cellular Assays : Dose-dependent inhibition of pathway biomarkers (e.g., phosphorylation levels via Western blot) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Example : Discrepancies in IC50 values between enzyme inhibition (nM range) and cellular assays (µM range) may arise from poor membrane permeability or efflux pump activity.
- Resolution :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify passive diffusion .
- Efflux Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
- Metabolite Screening : LC-MS/MS to identify active/inactive metabolites in cell lysates .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- SAR Insights :
- Oxadiazole Modifications : Replace 4-methoxyphenoxy with electron-withdrawing groups (e.g., CF3) to improve target affinity .
- Furan Substitutions : Introduce polar groups (e.g., hydroxyl) to balance lipophilicity and solubility .
- Synthetic Workflow :
- Parallel synthesis of 10–20 derivatives using combinatorial chemistry.
- Prioritize candidates with >5-fold potency improvement in primary assays .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Yield (%) | Purity (HPLC) | Key NMR Signals |
|---|---|---|---|---|
| 3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazole | Cyclization | 65 | 92% | δ 7.2 (d, 2H, Ar-H), δ 4.6 (s, 2H, CH2) |
| N-(Oxadiazolylmethyl)-2,5-dimethylfuran-3-carboxamide | Alkylation | 58 | 89% | δ 2.4 (s, 3H, CH3), δ 6.3 (s, 1H, furan-H) |
Table 2 : Comparative Bioactivity in Enzyme vs. Cellular Assays
| Assay Type | Target | IC50 (nM) | Cellular IC50 (µM) | Notes |
|---|---|---|---|---|
| Kinase Inhibition | EGFR | 12 ± 3 | 1.2 ± 0.4 | High permeability |
| GPCR Antagonism | 5-HT2A | 85 ± 10 | 8.5 ± 1.2 | Efflux-sensitive |
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
